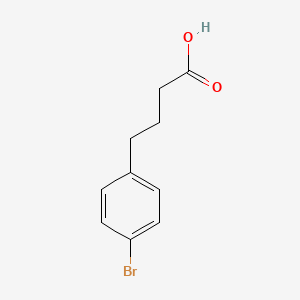

4-(4-Bromophenyl)butanoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74918. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(4-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIIMNQWNPUJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291329 | |

| Record name | 4-(4-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35656-89-4 | |

| Record name | 35656-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)butyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Bromophenyl Butanoic Acid

Established Synthetic Routes

Established methods for synthesizing the achiral form of 4-(4-Bromophenyl)butanoic acid often involve straightforward, high-yielding chemical transformations.

One common strategy involves the reduction of a ketone functional group. The precursor, 4-(4-Bromophenyl)-4-oxobutanoic acid, features both a ketone and a carboxylic acid. heterocyclics.comoakwoodchemical.com Selective reduction of the ketone to a methylene (B1212753) group (CH₂) can be accomplished using standard organic chemistry techniques. For instance, the reduction of the closely related 4-oxobutanoic acid can be achieved using sodium borohydride (B1222165) (NaBH₄), which reduces the ketone to a hydroxyl group, followed by treatment with aqueous acid. doubtnut.comdoubtnut.com A subsequent deoxygenation step would be required to obtain the final butanoic acid.

Another reported method for the preparation of this compound involves the esterification of p-bromobenzeneacetic acid (also known as 2-(4-bromophenyl)acetic acid) and a bromobutane derivative. wikipedia.org This method is described as a common route, although detailed procedural information is not extensively available in the referenced literature.

Enantioselective Synthesis and Chiral Induction Strategies

The development of enantiomerically pure compounds is critical for various applications. While the primary subject is this compound, significant research has been dedicated to the enantioselective synthesis of its structural isomer, (S)-3-(4-Bromophenyl)butanoic acid, which serves as a valuable chiral building block. orgsyn.orgorgsyn.org

A robust, multi-gram scale synthesis for producing enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been developed, focusing on asymmetric catalysis to create the chiral center with high enantioselectivity. orgsyn.orgorgsyn.org The process involves a two-step sequence beginning with a rhodium-catalyzed Michael addition, followed by hydrolysis. orgsyn.org

The key step in this enantioselective synthesis is the rhodium-catalyzed asymmetric addition (RCAA) of an arylboronic acid to an α,β-unsaturated ester. orgsyn.orgorgsyn.org Specifically, (4-bromophenyl)boronic acid undergoes a conjugate addition to ethyl crotonate. orgsyn.org This reaction is catalyzed by a rhodium complex prepared in situ from bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) and a chiral phosphine (B1218219) ligand, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.orgorgsyn.org The reaction, conducted in a dioxane and water solvent system with triethylamine, proceeds at near-ambient temperatures and produces the intermediate, (S)-Ethyl 3-(4-bromophenyl)butanoate, in high yield (approximately 90%) and with high initial enantiomeric excess (ee) of around 88%. orgsyn.orgorgsyn.org

Table 1: Reagents for Rhodium-Catalyzed Enantioselective Michael Addition

| Reagent | Role |

|---|---|

| (4-Bromophenyl)boronic acid | Arylating Agent |

| Ethyl (E)-but-2-enoate (Ethyl crotonate) | Michael Acceptor |

| Bis(norbornadiene)rhodium(I) tetrafluoroborate | Catalyst Precursor |

| (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) | Chiral Ligand |

| 1,4-Dioxane / Water | Solvent |

The second step involves the hydrolysis of the newly formed chiral ester, (S)-ethyl 3-(4-bromophenyl)butanoate. orgsyn.orgorgsyn.org This is achieved by treating the ester with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. orgsyn.org The reaction mixture is heated to ensure the complete conversion of the ester to the corresponding carboxylate salt. orgsyn.org After acidification, the crude (S)-3-(4-bromophenyl)butanoic acid is isolated. orgsyn.org A crucial aspect of this synthesis is the enhancement of enantiomeric purity through crystallization. By crystallizing the product from heptane (B126788), the enantiomeric excess of the final (S)-3-(4-bromophenyl)butanoic acid is significantly increased to over 98% ee. orgsyn.orgorgsyn.org

Table 2: Synthesis and Purification Results for (S)-3-(4-Bromophenyl)butanoic Acid

| Step | Product | Initial Yield | Final Yield (after crystallization) | Initial Enantiomeric Excess (ee) | Final Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Michael Addition | (S)-Ethyl 3-(4-bromophenyl)butanoate | ~99% | N/A | ~88% | N/A |

Control of Stereochemistry in Butanoic Acid Derivatives

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a fundamental challenge in chemical synthesis, particularly for producing intermediates intended for the pharmaceutical industry. For butanoic acid derivatives, establishing a specific stereocenter with high enantioselectivity is often achieved through asymmetric catalysis, which uses a small amount of a chiral catalyst to generate large quantities of a single enantiomer. orgsyn.org

A prominent and scalable method for synthesizing enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a closely related derivative, employs a rhodium-catalyzed asymmetric conjugate addition (RCAA). orgsyn.org In this process, a rhodium catalyst is combined with a chiral ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), to form a chiral catalytic complex. orgsyn.orgorgsyn.org This complex then directs the addition of (4-bromophenyl)boronic acid to an achiral starting material, ethyl (E)-but-2-enoate. orgsyn.org

The choice of the BINAP ligand's chirality directly determines the stereochemical outcome of the product. The use of (R)-BINAP as the ligand leads to the formation of (S)-Ethyl 3-(4-bromophenyl)butanoate. orgsyn.org Conversely, employing (S)-BINAP under identical conditions produces the (R)-enantiomer with the same high levels of yield and enantioselectivity. orgsyn.org This predictable control is a hallmark of modern asymmetric synthesis. Other strategies for controlling stereochemistry in related butanoic acid derivatives include the use of chiral auxiliaries and enzymatic methods, such as those employing hydantoinase and L-N-carbamoylase for the synthesis of chiral amino-phenylbutanoic acids. orgsyn.orgnih.gov

Process Optimization and Scale-Up Considerations in Synthesis

The transition of a synthetic route from a laboratory-scale experiment to large-scale industrial production requires rigorous process optimization and careful consideration of scalability, safety, and cost-effectiveness. orgsyn.org The synthesis of this compound and its derivatives is no exception, with research focusing on developing reproducible, reliable, and scalable processes. orgsyn.orgresearchgate.net

A well-documented large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid exemplifies these principles. orgsyn.orgorgsyn.org The process begins with the rhodium-catalyzed enantioselective Michael addition, which proceeds in almost quantitative yield to form the ester intermediate. orgsyn.org This is followed by hydrolysis of the ester and a final purification by crystallization. orgsyn.org

Key optimization parameters in such a synthesis include precise temperature control. For instance, the initial catalyst formation is stirred at room temperature (23 °C), after which the reaction is heated to 30 °C. orgsyn.org The subsequent addition of ethyl (E)-but-2-enoate is exothermic, causing a temperature increase to around 40 °C, which must be managed for the reaction to proceed safely and efficiently. orgsyn.orgorgsyn.org The entire process is designed to be simple and robust, making it suitable for producing valuable, high-purity building blocks for the pharmaceutical industry on a larger scale. orgsyn.org

Yield Enhancement Strategies

Following the initial reaction, specific procedural steps are taken to ensure maximum recovery of the product. The crude reaction mixture is diluted and washed, and the aqueous layers from these washes are back-extracted multiple times with a solvent like diethyl ether. orgsyn.org This ensures that any dissolved product is recovered from the aqueous phase, a critical step for maximizing yield. The reaction flask is also rinsed, and the rinse is added to the main mixture to recover any residual material. orgsyn.orgorgsyn.org

The final and most significant step for both purification and yield is crystallization. After hydrolysis of the ester intermediate, the crude butanoic acid is dissolved in a hot solvent, such as heptane, and allowed to cool slowly. orgsyn.org This controlled cooling process causes the desired product to crystallize out of the solution in high purity, leaving impurities behind in the mother liquor. This crystallization step provides a substantial yield of the final product, with one documented procedure reporting a 73% yield for the isolated, high-purity (3S)-3-(4-bromophenyl)butanoic acid. orgsyn.org

Purity Assessment and Control

Ensuring the purity of the final compound is paramount. A multi-faceted approach combining in-process monitoring and final product analysis is used to assess and control the purity of this compound and its derivatives.

During the synthesis, the reaction progress is monitored to ensure the starting materials are fully consumed. This can be done using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). orgsyn.orgorgsyn.org For example, TLC can distinguish between the starting material, (4-bromophenyl)boronic acid, and the product, (S)-ethyl 3-(4-bromophenyl)butanoate, by their different Rf values. orgsyn.orgorgsyn.org LCMS analysis can provide a quantitative measure of conversion, with reports showing ~95% conversion based on the ratio of remaining starting material to the formed product. orgsyn.orgorgsyn.org

Once the synthesis is complete, the final product's identity and purity are confirmed using a suite of analytical techniques:

Chromatographic Methods : Gas Chromatography-Mass Spectrometry (GCMS) and LCMS are used to confirm the presence and purity of the target compound. orgsyn.org

Spectroscopic Methods : 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the molecule. orgsyn.org

Quantitative Analysis : Quantitative 1H NMR (qNMR), using a known amount of an internal standard, can determine the absolute purity or potency of the isolated product. In one case, the purity was determined to be 99.2%. orgsyn.org

Enantiomeric Purity : For chiral molecules, chiral High-Performance Liquid Chromatography (HPLC) is essential. This technique separates the two enantiomers and allows for the calculation of the enantiomeric excess (ee). Analysis of the mother liquor after crystallization has shown an enantiomeric excess of 99.1% ee, demonstrating the effectiveness of crystallization in enhancing chiral purity. orgsyn.org

The primary method of purification and purity control is crystallization, which effectively separates the desired product from reaction byproducts and residual solvents. orgsyn.org Some commercial suppliers offer the compound at purities of 95% or 99%. guidechem.comguidechem.com

Table of Synthetic Parameters and Purity Metrics

| Parameter | Method/Technique | Result/Value | Source |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Rf = 0.57 ((S)-ethyl 3-(4-bromophenyl)butanoate) | orgsyn.orgorgsyn.org |

| Liquid Chromatography-Mass Spectrometry (LCMS) | ~95% conversion | orgsyn.orgorgsyn.org | |

| Final Yield | Crystallization from Heptane | 73% | orgsyn.org |

| Purity Assessment | Quantitative 1H NMR (qNMR) | 99.2% potency | orgsyn.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | 99.1% enantiomeric excess (ee) | orgsyn.org | |

| Gas Chromatography-Mass Spectrometry (GCMS) | Confirmed product identity | orgsyn.org |

Chemical Reactivity and Transformation Mechanisms of 4 4 Bromophenyl Butanoic Acid

Reactivity of the 4-Bromophenyl Moiety

The reactivity of the 4-bromophenyl group is dominated by the chemistry of the carbon-bromine bond and the electronic influence of the bromine substituent on the aromatic ring.

The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. acs.org These reactions are widely employed to modify the aryl core of the molecule.

One of the most prominent examples is the Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or its ester derivative. For instance, 4-(4-bromophenyl)butanoic acid can undergo a Suzuki reaction to introduce new aryl or alkyl groups at the 4-position of the phenyl ring. Research has demonstrated the successful synthesis of xenbucin, an analgesic drug, where the key step involves a Pd/C catalyzed Suzuki coupling of a related 2-(4-bromophenyl)butanoic acid derivative with sodium tetraphenylborate (B1193919) in water. researchgate.net This transformation highlights the utility of palladium catalysis for creating biaryl structures from bromophenyl precursors. researchgate.net Similarly, the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid utilizes a rhodium-catalyzed asymmetric addition of p-bromophenyl boronic acid to an unsaturated ester, showcasing another application of metal-catalyzed C-C bond formation. orgsyn.org

These reactions typically proceed via an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions

| Reactant | Coupling Partner | Catalyst System | Product | Application | Reference |

|---|---|---|---|---|---|

| 2-(4-Bromophenyl)butanoic acid derivative | Sodium tetraphenylborate | 0.5 mol% Pd/C(5%), Na2CO3 | 2-(4-Biphenyl)butanoic acid derivative | Synthesis of Xenbucin | researchgate.net |

| 4-Bromophenylboronic acid | Ethyl crotonate | Bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430), (S)-BINAP | (S)-ethyl 3-(4-bromophenyl)butanoate | Asymmetric synthesis | orgsyn.org |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. Aryl halides are typically resistant to nucleophilic attack unless the aromatic ring is activated by strong electron-withdrawing groups, which is not the case here. However, the bromine atom is an effective leaving group in metal-catalyzed processes, such as the previously mentioned cross-coupling reactions. medchemexpress.com While not a direct substitution on the this compound itself, related compounds show that the bromine atom can be replaced in reactions like the Buchwald-Hartwig amination for C-N bond formation. beilstein-journals.org

The use of bromine and bromo-organic compounds in synthesis is extensive, but their reactivity often requires catalysis or harsh conditions for substitution reactions on unactivated aryl systems. sci-hub.se

The bromine atom at the para-position exerts a significant influence on the reactivity of the phenyl ring through a combination of two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond (σ-bond). This inductive effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609).

Resonance Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

Reactivity of the Butanoic Acid Moiety

The butanoic acid portion of the molecule contains a carboxylic acid functional group, which is a hub for a variety of chemical transformations, most notably esterification and amidation.

The carboxylic acid group of this compound can be readily converted into an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using other esterification agents. For example, a related synthesis involves the esterification of 4-bromophenylacetic acid using ethanol (B145695) and a catalytic amount of sulfuric acid to produce the corresponding ethyl ester in high yield. researchgate.net Similarly, the hydrolysis of (S)-ethyl 3-(4-bromophenyl)butanoate to the carboxylic acid is a key step in a multi-gram synthesis, indicating the reversibility and commonality of this transformation. orgsyn.org

The carboxylic acid can react with primary or secondary amines to form stable amide bonds. This reaction typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents. This reactivity is fundamental in medicinal chemistry and materials science.

Studies have shown the synthesis of various amide derivatives by condensing 4-oxo-4-(substituted phenyl)butanoic acids with sulfonamides and isoniazid, demonstrating the utility of the butanoic acid moiety in forming amide linkages with biologically relevant molecules. scispace.com Furthermore, a protected version of a similar compound, (βS)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid, is utilized as a building block in peptide synthesis. cymitquimica.com The fluorenylmethoxycarbonyl (Fmoc) group protects the amine, allowing the carboxylic acid to be coupled to the amino group of another amino acid to form a peptide bond. cymitquimica.com

Table 2: Examples of Amidation Reactions

| Carboxylic Acid Derivative | Amine | Coupling Conditions | Product Type | Application | Reference |

|---|---|---|---|---|---|

| 4-Oxo-4-(substituted phenyl)butanoic acids | Sulfanilamide, Sulfadiazine, Sulfamethoxazole, Isoniazid | Dry pyridine | Amide derivatives | Synthesis of potential anti-inflammatory and antibacterial agents | scispace.com |

Reduction of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4-(4-bromophenyl)butan-1-ol. This transformation is typically achieved using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄) : As a strong and non-selective reducing agent, LiAlH₄ is highly effective at converting carboxylic acids to primary alcohols. libretexts.orglibretexts.org The reaction is generally conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A key mechanistic aspect is the initial deprotonation of the acidic carboxylic proton by the hydride reagent, which liberates hydrogen gas. fishersci.nogoogle.com This necessitates the use of more than one equivalent of LiAlH₄. The resulting carboxylate salt is then reduced to the primary alcohol. A subsequent aqueous workup step is required to neutralize the reaction mixture and protonate the intermediate alkoxide to yield the final alcohol product. libretexts.org

Borane (BH₃) : Borane, often used as a complex with tetrahydrofuran (BH₃·THF), is another common reagent for the reduction of carboxylic acids. It offers the advantage of being more selective than LiAlH₄, often not reducing other functional groups like esters or amides under controlled conditions. The reduction of the related compound, 3-(4-bromophenyl)butanoic acid, to its corresponding alcohol has been successfully demonstrated using a borane-tetrahydrofuran (B86392) complex, followed by reflux and purification. This indicates a viable pathway for the target compound.

A summary of typical reduction conditions is presented below.

| Reagent | Solvent | Key Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 1) Addition of LiAlH₄ at 0 °C to 25 °C. 2) Aqueous acid/base workup. | 4-(4-Bromophenyl)butan-1-ol |

| Borane-Tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | Reflux for several hours, followed by purification. | 4-(4-Bromophenyl)butan-1-ol |

Formation of Acid Halides and Anhydrides

The carboxylic acid functionality of this compound can be converted into more reactive derivatives such as acid halides and anhydrides, which are valuable precursors for further synthetic modifications like esterification and amidation.

Acid Halide Formation : The most common acid halide synthesized is the acid chloride, 4-(4-bromophenyl)butanoyl chloride. This is typically prepared by treating the carboxylic acid with a chlorinating agent.

Thionyl Chloride (SOCl₂) : This is a widely used reagent for converting carboxylic acids to acid chlorides. The reaction is often performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent like dichloromethane. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.

Oxalyl Chloride ((COCl)₂) : Offering milder reaction conditions, oxalyl chloride is an alternative to SOCl₂. The reaction is typically run at room temperature in an anhydrous solvent like dichloromethane, with a catalytic amount of DMF. This method often results in higher yields and fewer side reactions compared to the thionyl chloride method.

A comparison of these common chlorinating agents is detailed in the table below.

| Reagent | Solvent | Temperature | Typical Yield | Byproducts |

| Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) or neat | Reflux (40-50 °C) | 85-92% | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | Room Temperature (25 °C) | 88-94% | CO, CO₂, HCl |

Anhydride (B1165640) Formation : The symmetric anhydride, 4-(4-bromophenyl)butanoic anhydride, can be synthesized from the parent carboxylic acid. A common laboratory method involves the reaction of the corresponding acid chloride with a carboxylate salt. libretexts.org In this procedure, 4-(4-bromophenyl)butanoyl chloride would be reacted with the sodium salt of this compound. Another method involves the dehydration of the carboxylic acid, for which a dehydrating agent like acetic anhydride can be used, often under heat. libretexts.org

Exploration of Reaction Byproducts and Side Reactions

The chemical transformations of this compound are accompanied by the formation of byproducts and the potential for side reactions, which can affect product purity and yield.

In Acid Halide Formation :

When using thionyl chloride, the gaseous byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl).

The oxalyl chloride method generates carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) as byproducts.

A significant side reaction in both methods is the hydrolysis of the newly formed acid chloride back to the carboxylic acid. This occurs if moisture is present in the reaction environment, making the use of anhydrous conditions critical for success.

In the Reduction of the Carboxylic Acid :

A universal side reaction with strong hydride reagents like LiAlH₄ and BH₃ is their reaction with the acidic proton of the carboxylic acid group. This produces hydrogen gas (H₂) and consumes the reagent, necessitating the use of an excess of the reducing agent to ensure complete reduction of the carbonyl group. fishersci.nogoogle.com

Due to the high reactivity of LiAlH₄, it can react violently with protic solvents like water and alcohols. libretexts.org Any inadvertent presence of these can lead to rapid decomposition of the reagent and pose a safety hazard.

While not specifically documented for this compound, a potential side reaction under harsh reducing conditions could be debromination , where the C-Br bond on the phenyl ring is cleaved to yield 4-phenylbutan-1-ol. The stability of the aryl-halide bond generally prevents this under standard conditions for carboxylic acid reduction.

Derivatization and Functionalization Strategies for 4 4 Bromophenyl Butanoic Acid

Synthesis of Carboxylic Acid Esters and Amides

The carboxylic acid moiety of 4-(4-bromophenyl)butanoic acid is a primary site for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in synthetic chemistry, often employed to protect the carboxylic acid group, modify the compound's physicochemical properties, or prepare precursors for further reactions.

A common derivatization is the formation of esters. For instance, the enantiomerically pure (S)-ethyl 3-(4-bromophenyl)butanoate has been synthesized on a large scale. orgsyn.orgorgsyn.org This process involves the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate. orgsyn.org The resulting ester can then be hydrolyzed to yield the corresponding carboxylic acid. orgsyn.orgorgsyn.org The synthesis of various ester derivatives, such as methyl esters, can also be achieved using standard acid-catalyzed esterification with the corresponding alcohol. rsc.org

Amide synthesis from this compound and its derivatives is another key functionalization strategy. The carboxylic acid can be activated, for example with isobutylchloroformate, and subsequently reacted with an amine to form the corresponding amide. rsc.org In one instance, a single enantiomer of 3-(4-bromophenyl)butanoic acid was converted to its corresponding amide by reaction with (S)-phenylglycinol, followed by hydrogenation of the aryl bromide. orgsyn.org

| Derivative | Reagents and Conditions | Yield | Reference |

| (S)-Ethyl 3-(4-bromophenyl)butanoate | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate, bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 1,4-dioxane, water, triethylamine, 30°C, 21 h | ~95% conversion | orgsyn.orgorgsyn.org |

| (3S)-3-(4-Bromophenyl)butanoic acid | (S)-Ethyl 3-(4-bromophenyl)butanoate, sodium hydroxide (B78521), water, methanol (B129727), 60°C, 1 h | 73% | orgsyn.orgorgsyn.org |

| Amides (general) | Carboxylic acid, isobutylchloroformate, ammonia (B1221849) gas, -15°C | 75-85% | rsc.org |

| N-((S)-2-hydroxy-1-phenylethyl)-3-phenylbutanamide (from 3-(4-bromophenyl)butanoic acid derivative) | Amide formation followed by hydrogenation of the aryl bromide | 61% | orgsyn.org |

Introduction of New Functional Groups at the Butanoic Acid Chain

The butanoic acid chain of this compound offers opportunities for the introduction of new functional groups, leading to the synthesis of more complex molecules with potentially valuable biological activities. These modifications can alter the compound's stereochemistry, polarity, and ability to interact with biological targets.

An example of such functionalization is the synthesis of threo-(2RS)-3-acetylamino-2-hydroxy-4-(4-bromophenyl)butanoic acid. google.com This transformation introduces both an acetylamino and a hydroxyl group onto the butanoic acid backbone, significantly increasing the complexity and functionality of the parent molecule. Such derivatives are often intermediates in the synthesis of novel compounds with potential therapeutic applications. google.com

| Starting Material | Functional Groups Introduced | Resulting Compound | Reference |

| This compound derivative | Acetylamino, Hydroxy | threo-(2RS)-3-acetylamino-2-hydroxy-4-(4-bromophenyl)butanoic acid | google.com |

Structural Modifications on the Phenyl Ring for Structure-Activity Relationship (SAR) Studies

The bromine atom on the phenyl ring of this compound is a key handle for structural modifications, making it a valuable tool for structure-activity relationship (SAR) studies. The bromo-substituent can be readily replaced or modified using various cross-coupling reactions, allowing for the systematic exploration of how different substituents at this position affect the biological activity of the molecule.

The 4-bromophenyl moiety is a common feature in molecules designed for SAR studies. For example, (E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid was synthesized as part of a series of compounds to investigate their inhibitory activity against the protein kinase PknB. rsc.org In these studies, the 4-bromophenyl group was found to be a favorable substituent for inhibitory activity. rsc.org The potential for further functionalization of the 4-bromophenyl moiety through various coupling reactions is a key advantage in such medicinal chemistry programs.

| Parent Structure Moiety | Application | Significance | Reference |

| 4-Bromophenyl | SAR studies of PknB inhibitors | The 4-bromophenyl group contributed to higher inhibitory activity compared to other substituents. | rsc.org |

| 4-Bromophenyl | Synthesis of complex heterocyclic compounds | The bromine atom allows for the introduction of diverse functionalities to explore biological activity. | unibo.it |

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization of this compound and related compounds is a crucial strategy for improving their detection and separation in analytical techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC). hta-it.com Derivatization can enhance the analyte's volatility, thermal stability, and ionization efficiency, and can introduce chromophoric or fluorophoric groups for improved detection. hta-it.comsemanticscholar.orgresearchgate.net

For mass spectrometry, derivatization can lead to a significant increase in ion abundance and improved identification. nih.gov The introduction of a bromine atom in a derivatizing agent is particularly advantageous due to the characteristic isotopic pattern of bromine, which aids in the identification of derivatized species. nih.gov

A notable derivatization reagent is 4-bromo-N-methylbenzylamine (4-BNMA), which is used for the analysis of biological carboxylic acids by LC-MS/MS. nih.gov This reagent improves retention in reversed-phase chromatography and provides favorable fragmentation for tandem MS approaches. nih.gov The easily recognizable bromine isotope pattern allows for confident identification of the derivatized compounds. nih.gov

| Derivatization Reagent | Analyte Type | Analytical Technique | Advantage of Derivatization | Reference |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic acids | LC-MS/MS | Improved retention, favorable fragmentation, and easy identification due to bromine's isotopic pattern. | nih.gov |

| Hydrazide reagents (synthesized from phenylacetic acids) | N-linked glycans | ESI-MS | Increased ion abundance. | nih.gov |

In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. hta-it.com This is particularly useful for compounds that lack a strong native chromophore.

A general approach for the determination of small-molecule halogenated carboxylic acids involves derivatization with nitrophenylhydrazine (B1144169) reagents. google.com This reaction produces derivatives with strong absorption in the UV-visible region, enabling sensitive detection by an HPLC-diode array detector (DAD). google.com For carboxylic acids, derivatization with reagents like 4-nitrobenzyl bromide can introduce a strong chromophore, facilitating HPLC-UV detection. nih.gov

| Derivatization Strategy | Detection Method | Principle | Reference |

| Reaction with nitrophenylhydrazine reagents | HPLC-DAD | Introduction of a strong UV-absorbing group. | google.com |

| Reaction with 4-bromo-N-methylbenzylamine (4-BNMA) | HPLC-MS | Improved chromatographic retention and MS detection. | nih.gov |

| Alkylation with 4-nitrobenzyl bromide | HPLC-UV | Introduction of a nitrobenzyl chromophore. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 Bromophenyl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the chemical structure of 4-(4-bromophenyl)butanoic acid by mapping the magnetic environments of its constituent protons and carbon atoms.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a set of two doublets, a characteristic AA'BB' system, due to the symmetry of the substitution pattern. The protons closer to the electron-withdrawing bromine atom are deshielded and resonate at a higher chemical shift compared to those closer to the alkyl chain.

The aliphatic protons of the butanoic acid chain give rise to three distinct signals. The methylene (B1212753) group adjacent to the carboxyl group (α-CH₂) appears as a triplet. The methylene group adjacent to the phenyl ring (γ-CH₂) also presents as a triplet, while the central methylene group (β-CH₂) shows a more complex multiplet pattern (a quintet or multiplet) due to coupling with the two adjacent methylene groups. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent. orgsyn.orgdocbrown.info

A representative ¹H NMR data interpretation for this compound is detailed in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons (AA'BB') | ~7.44 | d | ~8.5 |

| Aromatic Protons (AA'BB') | ~7.09 | d | ~8.5 |

| α-CH₂ | ~2.35 | t | ~7.4 |

| γ-CH₂ | ~2.62 | t | ~7.6 |

| β-CH₂ | ~1.95 | m | - |

| -COOH | >10 | br s | - |

| Note: Chemical shifts are approximate and can vary based on the solvent and concentration used. |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. sigmaaldrich.com Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value). The carbon atom of the benzene ring attached to the bromine atom (C-Br) shows a characteristic chemical shift, while the other aromatic carbons also give distinct signals. The three aliphatic carbons of the butanoic acid chain are resolved in the upfield region of the spectrum. The chemical shifts are influenced by the proximity to the electron-withdrawing bromine atom and the carboxyl group. docbrown.info

The expected ¹³C NMR chemical shifts for this compound are summarized in the following table.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (-COOH) | ~179 |

| C-Br (Aromatic) | ~120 |

| C-Alkyl (Aromatic) | ~140 |

| CH (Aromatic) | ~131, ~130 |

| α-CH₂ | ~33 |

| γ-CH₂ | ~34 |

| β-CH₂ | ~26 |

| Note: Chemical shifts are approximate and can vary based on the solvent and concentration used. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for a more definitive and detailed structural elucidation of complex molecules.

For this compound and its derivatives, a COSY spectrum would reveal correlations between adjacent protons, confirming the connectivity of the aliphatic chain (α-CH₂ to β-CH₂ and β-CH₂ to γ-CH₂).

An HMQC experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively assign the proton signals to their corresponding carbon signals in the aliphatic chain and the aromatic ring.

An HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connection of the butanoic acid chain to the bromophenyl ring by showing a correlation from the γ-CH₂ protons to the quaternary aromatic carbon and adjacent aromatic CH carbons. It would also confirm the assignment of the carbonyl carbon by showing correlations from the α-CH₂ protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule can be detected as the protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. orgsyn.org In negative ion mode, it is typically observed as the deprotonated molecule [M-H]⁻. orgsyn.org

The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units for any bromine-containing fragment. For this compound (C₁₀H₁₁BrO₂), the molecular weight is approximately 243.1 g/mol . sigmaaldrich.com The ESI-MS spectrum would therefore show a pair of peaks around m/z 243 and 245 for the molecular ion.

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |

| [M]⁺ | 242 | 244 |

| [M+H]⁺ | 243 | 245 |

| [M-H]⁻ | 241 | 243 |

| Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemicalbook.com For volatile or semi-volatile compounds like this compound (often after derivatization to a more volatile ester form), GC-MS can be used to assess purity and confirm identity. orgsyn.org

The gas chromatogram will show a peak at a specific retention time for the compound, and the mass spectrometer will provide a mass spectrum for that peak. The mass spectrum obtained via electron ionization (EI) in GC-MS typically shows more extensive fragmentation than ESI-MS. The fragmentation pattern is a molecular fingerprint that can be used for identification by comparison with spectral libraries.

Key fragmentation pathways for this compound in EI-MS would likely involve the loss of the carboxylic acid group, cleavage of the aliphatic chain, and fragmentation of the aromatic ring. The molecular ion peak (M⁺) would be observed with the characteristic bromine isotope pattern at m/z 242 and 244. chemicalbook.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. While a specific spectrum for this compound is available, general interpretations can be made based on the spectra of analogous compounds like butanoic acid and other brominated aromatic compounds. chemicalbook.comdocbrown.info

The key functional groups in this compound and their expected FT-IR absorption regions are:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info

C-H Stretch (Aliphatic and Aromatic): C-H stretching vibrations from the aromatic ring typically appear just above 3000 cm⁻¹, while those from the aliphatic butanoic acid chain appear just below 3000 cm⁻¹ (around 2975-2845 cm⁻¹). docbrown.info

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1725-1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. docbrown.info

C=C Stretch (Aromatic Ring): Medium to weak absorptions from the carbon-carbon stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch (Carboxylic Acid): The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group will likely appear in the 1320-1210 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of overlapping vibrations that is unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 | Medium |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1725 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Aryl Halide | C-Br Stretch | 600 - 500 | Medium to Strong |

FT-Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural analysis of this compound. rasayanjournal.co.in While FT-IR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric bonds and is particularly useful for analyzing the carbon skeleton and aromatic rings. researchgate.net

Key expected signals in the FT-Raman spectrum of this compound include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene ring is expected to produce a strong and sharp band. Other characteristic ring modes will also be present.

C-Br Stretch: The C-Br stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

C=O Stretch: The carbonyl stretch of the carboxylic acid will also be visible, though typically weaker than in the IR spectrum.

Aliphatic Chain Vibrations: C-C stretching and CH₂ bending modes of the butanoic acid chain will contribute to the spectrum.

In studies of similar molecules like 3-bromophenyl acetic acid, FT-Raman spectroscopy, in conjunction with theoretical calculations, has been used to provide a complete assignment of vibrational modes. researchgate.net

Table 4: Expected Key Raman Shifts for this compound

| Functional Group / Moiety | Vibration Type | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring Breathing | Strong, Sharp Peak |

| Carbonyl | C=O Stretch | Visible Peak |

| Aryl Halide | C-Br Stretch | Observable Peak |

| Aliphatic Chain | C-C Stretch, CH₂ Bending | Multiple Peaks |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the bromophenyl group. The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring.

Based on data from analogous compounds, such as 3-bromophenyl acetic acid and other phenyl derivatives, the spectrum will likely exhibit strong absorptions due to π → π* transitions of the aromatic ring. researchgate.netmdpi.com A typical benzene ring shows a strong absorption band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. Substitution on the ring can cause a bathochromic shift (shift to longer wavelengths) and an increase in intensity of these bands.

The carbonyl group of the carboxylic acid also has a weak n → π* transition, which may be observed as a shoulder on the tail of the much stronger aromatic absorptions. mdpi.com The solvent used for analysis can influence the position and intensity of these absorption maxima.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Chromophore | Expected λ_max (nm) |

|---|---|---|

| **π → π*** | Bromophenyl Ring | ~200-220 and ~260-280 |

| **n → π*** | Carbonyl Group | Longer wavelength, weak |

Chromatographic Purity and Separation Techniques

Ensuring the purity of this compound is critical for its use in further applications. High-performance liquid chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. orgsyn.orgguidechem.com Commercial suppliers often state the purity as determined by HPLC, with typical purities being 95% or higher. guidechem.comguidechem.com

An HPLC method for purity analysis would typically involve a reversed-phase column and a UV detector. sielc.com The sample is dissolved in a suitable solvent and injected into the HPLC system. The chromatogram will show a major peak for this compound and smaller peaks for any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

In synthetic procedures, chromatographic techniques are also essential for the purification of the final product. orgsyn.org Column chromatography using silica (B1680970) gel is a standard method to separate the desired product from starting materials, by-products, and other impurities. The choice of solvent system (eluent) is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) is often used. orgsyn.org Thin-layer chromatography (TLC) is used to monitor the progress of the separation and to identify the fractions containing the pure product. orgsyn.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, primarily used to determine its purity with high accuracy. Commercial suppliers often certify the purity of this compound as 99% or higher based on HPLC analysis chemicalbook.com. The method typically employed is reverse-phase (RP) HPLC, which is well-suited for separating moderately polar organic compounds like carboxylic acids.

In a typical RP-HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the chromatograph. It then travels through a column packed with a nonpolar stationary phase (such as C18-modified silica) and is eluted by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its carboxylic acid group and the bromophenyl moiety, the compound has a characteristic retention time under specific conditions, allowing for its identification and quantification. Impurities in the sample will have different retention times, appearing as separate peaks in the chromatogram.

A method for a structurally similar compound, 4-bromobutyric acid, involves a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier, which can be adapted for this compound. For applications requiring compatibility with mass spectrometry (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid.

Table 1: Representative HPLC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Temperature | Ambient (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time. orgsyn.orgresearchgate.net It allows chemists to qualitatively track the consumption of starting materials and the formation of products. In the synthesis of this compound or its precursors, TLC provides immediate feedback, helping to determine reaction completion or the presence of intermediates.

The process involves spotting a small aliquot of the crude reaction mixture onto a TLC plate (typically silica gel). The plate is then placed in a chamber containing a suitable solvent system (eluent), which travels up the plate by capillary action. Components of the mixture separate based on their differing affinities for the stationary phase (silica) and the mobile phase (eluent), resulting in different Retention Factor (Rf) values.

For instance, in a synthesis of a related compound, (S)-ethyl 3-(4-bromophenyl)butanoate, from 4-bromophenylboronic acid, TLC was used to monitor the process. orgsyn.org The starting material and product had distinct Rf values (0.52 and 0.57, respectively, in 50% and 10% ethyl acetate in hexanes), allowing for clear differentiation. orgsyn.org A similar approach can be used for reactions involving this compound. After separation, the spots are visualized, commonly under UV light (due to the UV-active phenyl ring) or by staining with a chemical reagent like potassium permanganate, which reacts with compounds that can be oxidized. orgsyn.org

Table 2: Hypothetical TLC Monitoring of a Reaction to Synthesize this compound

| Compound | Role | Hypothetical Rf Value (30% Ethyl Acetate in Hexane) | Visualization |

|---|---|---|---|

| 4-Bromobenzaldehyde | Starting Material | 0.65 | UV, KMnO₄ stain |

| Intermediate Alkene | Intermediate | 0.75 | UV, KMnO₄ stain |

| This compound | Final Product | 0.40 | UV, KMnO₄ stain |

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not detailed in the searched literature, this technique has been successfully applied to its complex derivatives, providing unambiguous structural confirmation.

One such example is the structural elucidation of 4-benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c] Current time information in Bangalore, IN.cam.ac.ukbenzoxazine-3,5-dione, a complex heterocyclic compound synthesized using a precursor containing the 4-bromophenyl moiety. mdpi.com The structure of this derivative was unequivocally confirmed through single-crystal X-ray analysis. mdpi.com The resulting atomic coordinates and molecular geometry are archived in the Cambridge Crystallographic Data Centre (CCDC), making the data accessible to the global scientific community. mdpi.com Such analyses are crucial for understanding the molecule's conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate how the molecules pack together in the solid state.

Table 3: Structural Confirmation of a 4-(4-Bromophenyl) Moiety-Containing Derivative

| Compound Name | 4-benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c] Current time information in Bangalore, IN.cam.ac.ukbenzoxazine-3,5-dione |

|---|---|

| Molecular Formula | C₃₁H₂₁BrN₂O₅ mdpi.com |

| Analysis Method | Single-Crystal X-ray Analysis mdpi.com |

| Confirmation | The structure was unambiguously confirmed by the analysis. mdpi.com |

| Database Deposition | Cambridge Crystallographic Data Centre (CCDC) mdpi.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Role / Context |

|---|---|

| This compound | Main subject of the article |

| Acetonitrile | HPLC mobile phase component |

| Phosphoric acid | HPLC mobile phase additive |

| Formic acid | HPLC mobile phase additive (MS-compatible) |

| 4-Bromobutyric acid | Structurally similar compound for HPLC method reference |

| Ethyl Acetate | TLC mobile phase component |

| Hexane | TLC mobile phase component |

| Potassium Permanganate | TLC stain |

| 4-Bromophenylboronic acid | Starting material in a related synthesis orgsyn.org |

| (S)-ethyl 3-(4-bromophenyl)butanoate | Product in a related synthesis orgsyn.org |

| 4-Bromobenzaldehyde | Hypothetical starting material for TLC example |

Theoretical and Computational Investigations of 4 4 Bromophenyl Butanoic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of butanoic acid derivatives. biointerfaceresearch.com

DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d), are employed to determine the most stable three-dimensional structure (geometry optimization) of 4-(4-bromophenyl)butanoic acid and its derivatives. biointerfaceresearch.comresearchgate.net These calculations help in understanding the spatial arrangement of atoms and identifying the lowest energy conformers. For instance, in a study of new butanoic acid derivatives, geometry optimizations were performed to find the most stable structures, which are essential for understanding their chemical behavior. biointerfaceresearch.com The process involves finding the minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule. biointerfaceresearch.comresearchgate.net

The electronic properties of a molecule are crucial for its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A smaller energy gap suggests that the molecule is more reactive. mdpi.com

For example, in a study of benzotriazinone carboxamides, which are derivatives of butanoic acid, the HOMO was found to be delocalized on the triazinone ring, while the LUMO's electron density was spread over the entire benzotriazinone ring system. mdpi.com The distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, helps in identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netmdpi.comresearchgate.net Red regions in an MEP map indicate electron-rich areas, while blue regions represent electron-poor areas. researchgate.netmdpi.com

Table 1: Calculated Electronic Properties of Butanoic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 1 | - | - | - |

| Derivative 2 | - | - | - |

| Derivative 3 | - | - | - |

| Derivative 4 | - | - | - |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as charge transfer and hyperconjugation, within a molecule. biointerfaceresearch.comresearchgate.netwisc.edu This analysis provides insights into the stabilization energy associated with these interactions. For instance, NBO analysis can reveal the delocalization of electron density from a filled bonding orbital to an empty anti-bonding orbital, which contributes to the stability of the molecule. researchgate.net In studies of butanoic acid derivatives, NBO analysis has been used to identify and quantify these stabilizing intramolecular interactions. biointerfaceresearch.comresearchgate.net

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. biointerfaceresearch.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies of different functional groups within the molecule. For a related compound, 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid, the characteristic carbonyl (C=O) stretch is predicted to be a prominent feature. smolecule.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. science.gov For a similar bromophenyl-containing compound, the aromatic absorption band due to π→π* transitions is expected in the range of 250-290 nm. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts (¹H and ¹³C). biointerfaceresearch.com These theoretical shifts can be correlated with experimental NMR data to aid in the structural elucidation of the molecule. biointerfaceresearch.comresearchgate.net

Molecular Dynamics Simulations (for conformational dynamics)

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. researchgate.netnih.gov These simulations provide detailed information on the conformational changes and flexibility of molecules over time. researchgate.net For derivatives of this compound, MD simulations can be used to explore the stability of the molecule and its interactions with biological targets, such as proteins. researchgate.netnih.gov For instance, MD simulations have been used to assess the stability of ligand-receptor complexes and to understand the dynamic conformational changes that occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov 3D-QSAR models, often developed using pharmacophore modeling, can be used to predict the activity of new, unsynthesized compounds. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. nih.gov For derivatives of butanoic acid, QSAR and pharmacophore modeling can be employed to design new analogs with improved biological properties. researchgate.netnih.gov These computational techniques are instrumental in the initial stages of drug discovery, helping to prioritize which compounds to synthesize and test. ijpbs.com

Identification of Key Structural Features for Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to their molecular structure. The core components, including the bromophenyl group, the butanoic acid chain, and any additional functional groups, all play a role in determining the compound's interactions with biological targets.

The butanoic acid portion of the molecule provides a flexible four-carbon chain and a terminal carboxylic acid group. The carboxylic acid is a key functional group that can participate in hydrogen bonding and can be ionized at physiological pH, influencing the molecule's solubility and ability to interact with receptor sites. researchgate.net The flexibility of the butanoic chain allows the molecule to adopt various conformations, which can be crucial for fitting into the binding pocket of a target protein.

Structure-activity relationship (SAR) studies on analogues of this compound have provided further insights. For instance, in a series of pyrazoline-containing compounds, 4-substituted phenyl derivatives, including a 4-bromophenyl group, were found to be potent. nih.gov However, replacing a nitro group with a carboxylic acid in one analogue resulted in a loss of activity, highlighting the specific requirements of the target receptor. nih.gov In another study on tetrahydroquinolone modulators, introducing a bromo substituent at the 4-position of the phenyl ring regained most of the activity compared to an unsubstituted phenyl derivative. acs.org These examples underscore the importance of specific structural features and their arrangement for achieving desired biological effects.

Molecular Docking Studies with Biological Targets (for analogues)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq This method is widely used to understand the interaction between a ligand and its protein target at the molecular level, providing insights into the structural basis of biological activity.

For analogues of this compound, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, a series of isomeric 4-[(n-bromophenyl)carbamoyl]butanoic acids were shown through molecular docking to interact with DNA via an intercalative binding mode. researchgate.net This finding was further supported by molecular dynamics simulations which revealed stable binding of the ligand with DNA. tandfonline.com

In another study, molecular docking was used to screen inhibitor candidates against Anopheles gambiae 3-hydroxykynurenine transaminase, a potential target for vector control. nih.gov Several brominated compounds, including derivatives of this compound, were identified as having good binding affinities to the protein target. nih.gov The top three compounds, which were all brominated, exhibited binding energies of -8.58, -8.25, and -8.18 kcal/mol, respectively. nih.gov These compounds were also predicted to be more biodegradable and less toxic than the standard larvicide. nih.gov

Docking studies have also been employed to investigate the binding of tetrazole derivatives, including a 4-(4-bromophenyl) substituted compound, to DNA gyrase. uobaghdad.edu.iq The results indicated that the 4-(4-bromophenyl) derivative had a strong binding affinity to the target enzyme. uobaghdad.edu.iq

These examples demonstrate the power of molecular docking in identifying potential biological targets for analogues of this compound and in guiding the design of more potent and selective compounds.

Investigation of Nonlinear Optical (NLO) Properties (theoretical)

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic applications. nih.gov Organic compounds with large delocalized π-electron systems can exhibit significant NLO responses, which are essential for technologies such as optical switching and frequency conversion. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to predict the NLO properties of molecules. nih.gov These calculations can provide valuable information about a molecule's polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ), which are measures of its NLO response. nih.govacs.org

While specific theoretical NLO studies on this compound itself were not found in the search results, research on structurally related compounds highlights the potential for this class of molecules to possess interesting NLO properties. For example, pyrazoline derivatives containing a 4-bromophenyl group have been studied using DFT and were found to have promising NLO properties. nih.gov

The key to high NLO activity in organic molecules is often the presence of an electron donor and an electron acceptor group connected by a π-conjugated bridge. researchgate.net In this compound, the bromophenyl group can act as part of the conjugated system. By modifying the molecule with suitable donor and acceptor groups, it may be possible to enhance its NLO response. Theoretical studies on other organic molecules have shown that changing the donor and acceptor strength, as well as the length of the conjugation path, can significantly impact the calculated hyperpolarizability. mq.edu.au

The table below outlines the key parameters calculated in theoretical NLO studies.

| Parameter | Description |

| α (Linear Polarizability) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| β (First Hyperpolarizability) | A measure of the second-order nonlinear optical response of a molecule. |

| γ (Second Hyperpolarizability) | A measure of the third-order nonlinear optical response of a molecule. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap is often associated with higher NLO activity. |

Theoretical calculations provide a valuable tool for screening and designing new NLO materials based on the this compound scaffold, guiding synthetic efforts towards compounds with optimized NLO properties.

Applications in Advanced Organic Synthesis

As a Key Intermediate in Pharmaceutical Synthesis

The structural motif of 4-(4-bromophenyl)butanoic acid is a recurring feature in a variety of biologically active molecules, positioning it as a valuable intermediate in the pharmaceutical industry. Its utility spans the creation of chiral drugs, as well as the development of drug analogues and prodrugs designed to enhance therapeutic efficacy.

The synthesis of enantiomerically pure active pharmaceutical ingredients is a cornerstone of modern drug development. This compound, particularly its chiral derivatives, serves as a crucial starting material in this endeavor. A notable example is the large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.orgresearchgate.net This chiral building block is synthesized through an enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate. orgsyn.org The process utilizes a rhodium catalyst in conjunction with a chiral BINAP ligand to achieve high enantioselectivity. orgsyn.org Subsequent hydrolysis of the resulting ester yields the desired enantiomerically pure carboxylic acid. orgsyn.org

The significance of this synthesis lies in the creation of a chiral synthon that can be further elaborated into complex APIs. smolecule.com The presence of the bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse functionalities, while the chiral carboxylic acid moiety can be transformed into a variety of other functional groups or used to form amide bonds in peptide-based drugs. smolecule.com

Table 1: Key Data for the Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid orgsyn.org

| Step | Reactants | Catalyst/Reagents | Product | Yield | Enantiomeric Excess (e.e.) |

| 1. Enantioselective Michael Addition | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate | Rh(NBD)2BF4, (R)-BINAP, TEA | (S)-Ethyl 3-(4-bromophenyl)butanoate | >99% | Not specified in this step |

| 2. Hydrolysis | (S)-Ethyl 3-(4-bromophenyl)butanoate | NaOH, H2O/MeOH | (S)-3-(4-bromophenyl)butanoic acid | 73% | 99.2% |

This compound and its derivatives are valuable precursors in the synthesis of drug analogues and prodrugs. The methyl ester derivative, methyl 4-(4-bromophenyl)-4-oxobutanoate, is highlighted as an important intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com The core structure allows for the systematic modification of the molecule to create a library of analogues with potentially improved pharmacological profiles.

The concept of prodrug synthesis, where a biologically inactive compound is metabolized in the body to produce an active drug, is another area where derivatives of this compound find application. google.com For instance, ester prodrugs can be synthesized from the carboxylic acid moiety to enhance the lipophilicity and, consequently, the absorption of a drug. The bromo-substituent can also be exploited to attach the molecule to a carrier or another active agent, to be cleaved enzymatically in vivo. While specific examples of prodrugs directly derived from this compound are not extensively detailed, its structural features are well-suited for such applications.

Synthesis of Agrochemicals and Specialty Chemicals

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. sigmaaldrich.com Its derivative, methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, is employed in the creation of agrochemicals aimed at enhancing crop protection and yield. chemimpex.com Similarly, methyl 4-(4-bromophenyl)-4-oxobutanoate is used in the development of herbicides and fungicides. chemimpex.com The bromophenyl moiety is a common feature in many pesticides, and the butanoic acid chain provides a scaffold for further chemical modification to optimize activity and selectivity.

In the synthesis of specialty chemicals, the reactivity of the bromine atom and the carboxylic acid group allows for the incorporation of this building block into a wide array of molecules with tailored properties for various industrial applications.

Role in the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Derivatives of this compound have proven to be valuable starting materials for the synthesis of a diverse range of heterocyclic systems.

For example, 3-(4-bromobenzoyl)prop-2-enoic acid, a derivative of this compound, is a versatile precursor for synthesizing heterocycles such as pyrimidine (B1678525) thiones, pyranes, and pyridines. sapub.orgresearchgate.netresearchgate.net The reaction of this α,β-unsaturated keto acid with various nucleophiles leads to the formation of these complex ring systems. sapub.orgresearchgate.net

Another key derivative, 4-(4-bromophenyl)-2,4-dioxobutanoic acid, is utilized in the synthesis of pyrazoline derivatives. researchgate.netmdpi.com The reaction with thiosemicarbazide, for instance, yields a highly functionalized pyrazoline-5-carboxylic acid. mdpi.com These pyrazoline structures are of significant interest due to their potential biological activities. dergipark.org.tr

Table 2: Examples of Heterocycles Synthesized from this compound Derivatives

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Thiourea | 2-Pyrimidine thione derivative | sapub.orgresearchgate.net |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Ethyl cyanoacetate, Malononitrile | Pyridine derivatives | sapub.orgresearchgate.net |

| 4-(4-Bromophenyl)-2,4-dioxobutanoic acid | Thiosemicarbazide | Pyrazoline-5-carboxylic acid derivative | researchgate.netmdpi.com |

| 4-((4-Bromophenyl)amino)-4-(2,4-dioxopyrrolidin-3-ylidene)butanoic acid | - | Phenylpyrrole-substituted tetramic acids | mdpi.com |

Utility in Michael and Aza-Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, and its nitrogen-analogue, the aza-Michael addition, are powerful tools in organic synthesis. wikipedia.orgmasterorganicchemistry.com Derivatives of this compound that contain an α,β-unsaturated carbonyl system are excellent substrates for these reactions.

Specifically, 3-(4-bromobenzoyl)prop-2-enoic acid readily undergoes Michael addition with carbon nucleophiles. researchgate.net This reaction allows for the introduction of a variety of functional groups at the β-position to the carbonyl group, leading to the formation of more complex molecular structures.

The aza-Michael addition, involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is also a key application. beilstein-journals.org This reaction has been employed in the enantioselective synthesis of complex chiral molecules. For instance, a derivative of this compound, (R)-tert-Butyl-(4-(4-bromophenyl)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)(naphthalen-2-ylmethoxy)carbamate, is an intermediate in a synthetic route that utilizes an aza-Michael addition as a key step. nih.govacs.orgscribd.com

Catalytic Applications in Organic Transformations

While this compound is primarily utilized as a building block in synthesis, the potential for its derivatives to act as catalysts in organic transformations is an emerging area of interest. Although direct catalytic applications of the parent compound are not widely reported, the catalytic activity of structurally related compounds and derivatives suggests potential avenues for exploration.

Organometallic complexes of carboxylic acids are known to exhibit catalytic activity. For example, organotin(IV) compounds derived from carboxylic acids have been shown to catalyze various reactions. tandfonline.comresearchgate.net This suggests that metal complexes of this compound could potentially be developed as catalysts for reactions such as transesterification or other organic transformations.

Furthermore, the bromophenyl moiety itself can be part of a larger catalytic system. For instance, palladium pincer complexes containing a bromophenyl group have been investigated for their catalytic activity in reduction reactions. acs.org While in this case the bromophenyl group is part of the ligand and not the carboxylic acid, it highlights the potential for the bromo-substituent to play a role in catalysis.

The development of catalysts based on this compound or its derivatives remains a field with opportunities for future research, potentially leading to novel and efficient catalytic systems for a range of organic transformations.